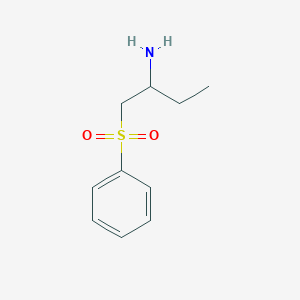

1-(Benzenesulfonyl)butan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSHVGQOIADRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS(=O)(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017140-16-7 | |

| Record name | 1-(benzenesulfonyl)butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Preparation of 1 Benzenesulfonyl Butan 2 Amine and Its Enantiomers

Strategic Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(Benzenesulfonyl)butan-2-amine, this process highlights the key bond formations and the strategic introduction of its chiral center.

The most logical retrosynthetic disconnection for this compound is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This disconnection simplifies the molecule into two key precursors: benzenesulfonyl chloride and 2-aminobutane.

The forward reaction, known as sulfonylation, involves reacting the primary amine (2-aminobutane) with the sulfonyl chloride. libretexts.org This is a well-established and reliable method for forming sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This approach is a cornerstone of the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. libretexts.org

While direct sulfonylation is the most common approach, modern methods for S-N bond formation offer alternative pathways. These can include the copper-catalyzed coupling of sulfonyl chlorides with tertiary amines via oxidative C-N bond cleavage or the direct sulfonylation of amines with arylthiols under oxidative conditions. researchgate.netrsc.org For instance, tertiary amines can be used as amino sources through the selective oxidative cleavage of a C-N bond to construct the S-N bond. dntb.gov.ua Another method involves using o-nitrobenzenesulfonyl (Ns) protected amines, which can be alkylated and then deprotected to yield the desired amine prior to sulfonylation. tcichemicals.com

The carbon atom at the second position of the butane (B89635) chain in this compound is a stereocenter. The synthesis of a single enantiomer, either (R) or (S), requires careful strategic planning. There are two primary approaches to introduce this chirality:

Chiral Pool Synthesis: This strategy utilizes an enantiomerically pure precursor. In this case, one would start with either (R)-2-aminobutane or (S)-2-aminobutane. This chiral starting material can be sourced commercially or prepared through the resolution of a racemic mixture. The subsequent sulfonylation reaction with benzenesulfonyl chloride does not affect the existing stereocenter, thus preserving the enantiopurity of the final product.

Asymmetric Synthesis: This approach creates the chiral center during the synthetic sequence from a prochiral starting material. For this target molecule, the logical prochiral precursor is butan-2-one. The stereocenter at C-2 is then established through an enantioselective transformation. Chiral amines are crucial components in a vast number of bioactive molecules, and numerous asymmetric methods have been developed for their synthesis. nih.govyale.edu These methods, such as asymmetric hydrogenation or asymmetric reductive amination, are among the most efficient and are discussed in detail in the following sections. nih.govnih.gov

Enantioselective Synthetic Routes to (R)- and (S)-1-(Benzenesulfonyl)butan-2-amine

To access the individual enantiomers of this compound, enantioselective catalytic methods are employed. These routes generate the C-2 stereocenter with high fidelity, starting from achiral precursors.

Catalytic asymmetric synthesis provides the most elegant and atom-economical pathways to chiral amines. acs.org These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful and "green" strategy for preparing optically active amines. nih.govacs.org This method is one of the most direct and efficient approaches to valuable α-chiral amines. nih.gov The general strategy involves two steps:

Imine Formation: A prochiral imine is formed by the condensation of butan-2-one with a suitable nitrogen source, such as ammonia (B1221849) or a primary amine that can be later removed.

Asymmetric Hydrogenation: The C=N double bond of the imine is then hydrogenated using a transition metal catalyst coordinated to a chiral ligand. The chiral environment created by the ligand directs the hydrogen addition to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) complexes are commonly used for this transformation. rsc.org The success of the reaction hinges on the design of the chiral ligand, which fine-tunes the catalyst's activity and selectivity. acs.org A wide variety of chiral phosphine (B1218219) ligands have been developed and proven effective. chinesechemsoc.org

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation of Imines

| Ligand Class | Example Ligand | Common Metal | Key Features |

| Bisphosphines | BINAP | Ru, Rh | C₂-symmetric, atropisomeric backbone. |

| P,N Ligands | PHOX | Ir | Readily accessible phosphino-oxazoline ligands. nih.gov |

| Ferrocenyl Ligands | Josiphos | Ir, Rh | Modular and tunable ferrocene-based structure. nih.gov |

| Spiro Ligands | SpiroPhos | Ir | Rigid spiro backbone providing high enantioselectivity. acs.org |

These catalytic systems frequently achieve excellent enantioselectivities (often >90% ee) for the hydrogenation of various imine substrates. nih.govresearchgate.net After the chiral amine (2-aminobutane) is formed, it is converted to the final product by sulfonylation.

Asymmetric reductive amination (ARA) is an even more direct and step-economic strategy, combining imine formation and reduction into a single, one-pot procedure. nih.govacs.org This method directly converts a ketone, like butan-2-one, into a chiral primary amine using an amine source and a reductant in the presence of a chiral catalyst. researchgate.net

Key features of ARA strategies include:

Amine Source: To directly synthesize the required primary amine, ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate) is used as the nitrogen source. acs.org

Reductant: Molecular hydrogen (H₂) is a common and environmentally benign reductant. acs.org

Catalysts: Both transition metal catalysts and biocatalysts are effective.

Transition Metal Catalysis: Ruthenium-based catalysts, such as those employing ligands like C3-TunePhos, have been successfully used for the direct ARA of alkyl aryl ketones with excellent enantiocontrol. acs.org Iridium and nickel-based systems have also been developed. acs.orgresearchgate.net

Biocatalysis: Reductive aminases (RedAms) are enzymes that catalyze the reductive amination of ketones. rsc.org These biocatalysts often display excellent enantioselectivity and operate under mild conditions. Fungal reductive aminases have shown a superior ability to use ammonia as the amine partner to produce a broad range of primary amines with high conversion and excellent enantiomeric excess. rsc.org

The direct conversion of ketones into chiral primary amines is a highly valuable transformation, and ARA represents one of the most efficient methods to achieve this. researchgate.net Once the enantiomerically enriched (R)- or (S)-2-aminobutane is synthesized via ARA, the final sulfonylation step yields the target compound.

Asymmetric Catalytic Approaches

Asymmetric Amination of Alkenes via Hydroamination

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, stands as a highly atom-economical method for synthesizing chiral amines. researchgate.net This transformation can be catalyzed by various transition metal complexes, including those based on rhodium, iridium, and rare-earth metals, in conjunction with chiral ligands to induce enantioselectivity. researchgate.netacs.org

For the synthesis of this compound, a potential pathway involves the hydroamination of 1-butene (B85601) with benzenesulfonamide (B165840). However, the direct hydroamination with sulfonamides can be challenging. A more common and effective approach is to use a surrogate amine, such as benzophenone (B1666685) imine, which can serve as an ammonia carrier. nih.govresearchgate.net The resulting chiral allylic amine can then be converted to the desired saturated amine.

A proposed rhodium-catalyzed hydroamination process is outlined below:

| Step | Description | Catalyst/Reagents | Expected Outcome |

| 1 | Rhodium-catalyzed hydroamination of an allene (B1206475) precursor | [{Rh(COD)Cl}₂], Chiral Ligand (e.g., Josiphos), Benzophenone Imine | Branched chiral N-allylic imine with high regioselectivity and enantioselectivity. nih.gov |

| 2 | Hydrolysis of the imine | Acidic workup (e.g., HCl) | Chiral primary allylic amine. The benzophenone carrier can be recycled. nih.gov |

| 3 | Reduction of the double bond | Hydrogenation (e.g., H₂, Pd/C) | The target chiral this compound (after N-sulfonylation). |

The key to enantiocontrol lies in the design of the chiral ligand, which coordinates to the metal center and directs the approach of the amine to the alkene. nih.gov Brønsted acid catalysis has also emerged as a powerful tool for intramolecular hydroamination, enabling the synthesis of chiral pyrrolidines. nih.gov While this is an intramolecular example, the underlying principle of activating the alkene via hydrogen bonding could potentially be adapted for intermolecular reactions. nih.gov

Stereoselective Ring-Opening Reactions with Chiral Catalysts (e.g., Aziridines)

Chiral aziridines are versatile three-membered heterocyclic intermediates in organic synthesis. scispace.com Their high ring strain allows for regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing access to complex chiral amines. scispace.comnih.gov N-sulfonyl aziridines are particularly useful substrates due to the electron-withdrawing nature of the sulfonyl group, which activates the ring for nucleophilic attack. scispace.comorganic-chemistry.org

A synthetic strategy for this compound via this method would involve the ring-opening of a suitably substituted chiral N-benzenesulfonylaziridine. The reaction proceeds via nucleophilic attack at one of the aziridine (B145994) carbons, typically the less sterically hindered one, leading to a predictable stereochemical outcome (inversion of configuration). nih.govfrontiersin.org

Proposed Synthetic Route:

Synthesis of Chiral Aziridine: A chiral 2-ethyl-1-(benzenesulfonyl)aziridine can be prepared from a chiral amino alcohol precursor.

Ring-Opening: The aziridine ring is opened with a methyl nucleophile, such as a Gilman cuprate (B13416276) (Me₂CuLi) or a Grignard reagent (MeMgBr) in the presence of a copper catalyst. The attack occurs at the less substituted C3 position.

| Substrate | Nucleophile | Catalyst | Product | Regioselectivity |

| (R)-2-ethyl-1-(benzenesulfonyl)aziridine | Me₂CuLi | - | (R)-1-(Benzenesulfonyl)butan-2-amine | Attack at C3 |

| (S)-2-ethyl-1-(benzenesulfonyl)aziridine | MeMgBr | CuI | (S)-1-(Benzenesulfonyl)butan-2-amine | Attack at C3 |

This method offers excellent control over stereochemistry, as the configuration of the starting chiral aziridine directly dictates the configuration of the product amine. nih.gov Continuous flow processes have been developed for the synthesis and subsequent ring-opening of N-sulfonyl aziridines, which can enhance safety by avoiding the isolation of potentially hazardous aziridine intermediates. organic-chemistry.org

Palladium-Catalyzed Asymmetric Arylation for Cyclic Sulfonamides

Palladium catalysis has revolutionized the formation of carbon-sulfur and carbon-nitrogen bonds, providing powerful methods for the synthesis of sulfonamides. nih.govnih.gov While many methods focus on the synthesis of aryl sulfonamides by coupling aryl halides with sources of SO₂ and amines, specific strategies for asymmetric arylation leading to chiral cyclic sulfonamides (sultams) have also been developed. nih.govresearchgate.net

Although the target molecule, this compound, is acyclic, the principles of palladium-catalyzed bond formation are relevant. A convergent synthesis could be envisioned where a palladium catalyst couples an arylboronic acid with a suitable sulfur dioxide synthon and an amino component. nih.gov

A notable palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride intermediate that can be reacted in situ with an amine to form the sulfonamide. nih.gov This approach is highly regioselective and tolerates a wide range of functional groups. nih.gov

| Aryl Source | [SO₂Cl]⁺ Synthon | Amine | Catalyst System | Product Type |

| Arylboronic Acid | Phenyl chlorosulfate | Primary/Secondary Amine | Pd(OAc)₂ / SPhos | Aryl Sulfonamide nih.gov |

| Aryl Halide | SO₂ | Primary/Secondary Amine | Pd(dba)₂ / Xantphos | Aryl Sulfonamide nih.gov |

For the synthesis of the specific target, an asymmetric variant would be required. This could potentially be achieved through the kinetic resolution of a racemic amine component or through a desymmetrization reaction on a prochiral substrate. The synthesis of chiral sultams has been accomplished via intramolecular alkylation of sulfonamide dianions, highlighting another route to chiral sulfonated structures. researchgate.net

Chiral Auxiliary-Controlled Synthesis

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. osi.lv In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. rsc.org

For chiral amine synthesis, N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is exceptionally effective. osi.lv The synthesis involves the condensation of the chiral sulfinamide with a ketone to form an N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile to the imine, and subsequent cleavage of the auxiliary yields the enantiomerically enriched primary amine. osi.lv

Diastereoselective Alkylation/Functionalization Strategies

The key step in a chiral auxiliary-controlled synthesis of this compound would be the diastereoselective addition of an ethyl group to an N-sulfinyl imine precursor.

Synthetic Sequence:

Imine Formation: Condensation of (R)- or (S)-tert-butanesulfinamide with 1-(benzenesulfonyl)propan-2-one.

Diastereoselective Addition: Reaction of the resulting N-sulfinyl imine with an ethyl nucleophile, such as ethylmagnesium bromide (EtMgBr) or ethyllithium (B1215237) (EtLi). The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to preferential attack from the opposite face.

Auxiliary Cleavage: Removal of the tert-butanesulfinyl group with a strong acid (e.g., HCl in methanol) to afford the chiral primary amine.

| Chiral Auxiliary | Ketone Precursor | Nucleophile | Stereochemical Outcome |

| (R)-tert-butanesulfinamide | 1-(benzenesulfonyl)propan-2-one | EtMgBr | High diastereoselectivity for the (R,R)-adduct. |

| (S)-tert-butanesulfinamide | 1-(benzenesulfonyl)propan-2-one | EtMgBr | High diastereoselectivity for the (S,S)-adduct. |

This strategy allows for the predictable synthesis of either enantiomer of the target amine simply by choosing the corresponding enantiomer of the chiral auxiliary. osi.lv

Cleavage of Chiral Auxiliaries and Recycling Considerations

A critical aspect of any chiral auxiliary-based synthesis is the efficient cleavage of the auxiliary from the final product without causing racemization of the newly formed stereocenter. For N-sulfinyl amines, this is typically achieved under mild acidic conditions, which protonate the nitrogen and facilitate the cleavage of the N-S bond. osi.lv

Enzymatic and Biocatalytic Transformations

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering exceptional selectivity under mild, aqueous conditions. nih.gov For the production of chiral amines, several classes of enzymes have been extensively developed, including transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). researchgate.netwiley.com

A highly effective route to this compound would be the asymmetric reductive amination of the prochiral ketone, 1-(benzenesulfonyl)butan-2-one.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to a ketone acceptor. wiley.com Depending on whether an (R)- or (S)-selective transaminase is used, either enantiomer of the amine can be produced with very high enantiomeric excess (ee). nih.govwiley.com Protein engineering has expanded the substrate scope of TAs to include bulky molecules. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. researchgate.nethims-biocat.eu The cofactor is typically recycled in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose, or formate (B1220265) dehydrogenase (FDH) with formate. tudelft.nl Like TAs, AmDHs have been engineered to exhibit high stereoselectivity for a wide range of substrates. hims-biocat.eu

| Enzyme Type | Substrate | Amine Donor | Cofactor System | Product Enantiomer |

| (R)-Transaminase | 1-(benzenesulfonyl)butan-2-one | Isopropylamine | PLP | (R)-1-(Benzenesulfonyl)butan-2-amine |

| (S)-Transaminase | 1-(benzenesulfonyl)butan-2-one | Isopropylamine | PLP | (S)-1-(Benzenesulfonyl)butan-2-amine |

| (R)-Amine Dehydrogenase | 1-(benzenesulfonyl)butan-2-one | Ammonia | NADH/GDH | (R)-1-(Benzenesulfonyl)butan-2-amine |

| (S)-Amine Dehydrogenase | 1-(benzenesulfonyl)butan-2-one | Ammonia | NADH/GDH | (S)-1-(Benzenesulfonyl)butan-2-amine |

The use of enzymatic and biocatalytic transformations offers significant advantages, including near-perfect enantioselectivity (>99% ee), mild reaction conditions (room temperature and neutral pH), and a reduced environmental footprint compared to many traditional chemical methods. nih.gov

Aminotransferases and Reductases in Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiomerically pure amines. mdpi.com Enzymes such as aminotransferases and reductases can convert a prochiral ketone precursor, in this case, 1-(benzenesulfonyl)butan-2-one, directly into a single enantiomer of the desired amine.

Aminotransferases (ATAs) , also known as transaminases, catalyze the stereoselective transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to a carbonyl acceptor. nih.gov This approach is of significant industrial interest due to its high selectivity and operation under mild conditions. nih.gov The application of ATAs could provide direct access to either the (R)- or (S)-enantiomer of this compound, depending on the stereopreference of the chosen enzyme.

Imine Reductases (IREDs) and related Amine Dehydrogenases (AmDHs) represent another class of enzymes for asymmetric amine synthesis. mdpi.comthieme-connect.de These enzymes catalyze the reduction of an imine, which can be formed in situ from the ketone precursor and an amine source like ammonia. researchgate.net This biocatalytic reductive amination is highly efficient for producing primary, secondary, and tertiary amines. researchgate.netnih.gov Research on the synthesis of short-chain chiral amines has demonstrated the effectiveness of native AmDHs. For instance, (S)-butan-2-amine was successfully synthesized from butan-2-one with high conversion (>99%) and high enantiomeric excess (92.6% ee) on a preparative scale using an AmDH from Mycobacterium smegmatis (MsmeAmDH). frontiersin.orgwhiterose.ac.uk This result strongly suggests the feasibility of applying similar enzymatic systems to the structurally related 1-(benzenesulfonyl)butan-2-one.

| Enzyme Class | Reaction Type | Typical Co-substrate/Co-factor | Key Advantage |

|---|---|---|---|

| Aminotransferase (ATA) | Asymmetric aminatiom | Pyridoxal 5'-phosphate (PLP), Amino Donor (e.g., Isopropylamine) | High stereoselectivity, broad substrate scope. nih.gov |

| Imine Reductase (IRED) | Asymmetric reductive amination | NAD(P)H | Can synthesize primary, secondary, and tertiary amines. mdpi.com |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | NAD(P)H | Effective for synthesis of small chiral amines. frontiersin.org |

Biocatalytic Resolution of Racemic Precursors

When a racemic precursor is synthesized, biocatalytic resolution offers a method to separate the enantiomers. This technique relies on an enzyme's ability to selectively catalyze a reaction on only one of the two enantiomers in a racemic mixture. For a precursor like racemic 1-(benzenesulfonyl)butan-2-ol, which could be oxidized to the ketone or used in other synthetic routes, enzymes could facilitate a kinetic resolution.

The most common approach is Kinetic Resolution (KR) , where one enantiomer reacts faster than the other, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity. researchgate.net A significant drawback of KR is its maximum theoretical yield of 50% for a single enantiomer. researchgate.netnih.gov

To overcome this limitation, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. nih.govacs.org This racemization continuously replenishes the substrate pool with the desired enantiomer, allowing for a theoretical yield of up to 100%. acs.orgacs.org This process often involves a chemoenzymatic approach, where an enzyme performs the resolution and a metal catalyst performs the racemization. acs.org

| Strategy | Principle | Maximum Theoretical Yield | Requirement |

|---|---|---|---|

| Kinetic Resolution (KR) | One enantiomer of a racemate is converted to product, leaving the other enantiomer behind. rsc.org | 50% | Enantioselective enzyme (e.g., lipase). |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the unreactive enantiomer. rsc.org | 100% | Enantioselective enzyme and a compatible racemization catalyst. acs.orgacs.org |

Classical Chiral Resolution Techniques

Alongside modern biocatalytic methods, classical resolution techniques remain relevant, scalable, and widely practiced in chemical synthesis.

Diastereomeric Salt Formation with Chiral Acids

One of the most established and reliable methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgadvanceseng.com This process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral acid, known as a resolving agent. advanceseng.com This reaction produces a mixture of two diastereomeric salts.

(D,L)-Amine + (D)-Acid → (D-Amine·D-Acid) + (L-Amine·D-Acid)

Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure. libretexts.orgpharmtech.com These differences allow for their separation by fractional crystallization. advanceseng.com Once a pure diastereomeric salt is isolated, the chiral auxiliary acid is removed by treatment with a base, liberating the desired enantiomerically pure amine. A variety of chiral acids are commercially available for this purpose.

| Chiral Acid | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Carboxylic Acid | Widely used for a variety of basic compounds. libretexts.org |

| (R)-(-)-Mandelic Acid | Carboxylic Acid | Effective for resolving primary and secondary amines. researchgate.net |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Strong acid, useful for weakly basic amines. |

| (-)-Dibenzoyl-L-tartaric Acid | Carboxylic Acid | Provides bulky salts that often crystallize well. |

Kinetic Resolution through Enzymatic or Chemical Processes

Kinetic resolution can be applied directly to the final racemic product, this compound. In this scenario, an enzyme or a chiral chemical reagent selectively modifies one of the enantiomers, allowing for the separation of the modified and unmodified forms.

Enzymatic kinetic resolution is a common strategy, particularly using lipases. Lipases can catalyze the enantioselective acylation of the amine. For example, in the presence of an acyl donor (e.g., ethyl acetate), a lipase (B570770) could selectively convert one enantiomer of this compound into its corresponding N-acetyl derivative, leaving the unreacted enantiomer in high optical purity. nih.govresearchgate.net The resulting amide and the unreacted amine can then be separated chromatographically or via extraction.

Chemoenzymatic Dynamic Kinetic Resolution (DKR) is a more advanced and efficient approach. It pairs an enzymatic resolution step with a chemical catalyst that racemizes the unreacted amine enantiomer in situ. acs.org For amines, this often involves a ruthenium or palladium complex as the racemization catalyst and a lipase (e.g., from Candida antarctica) for the stereoselective acylation. acs.orgacs.org This combination allows the entire racemic mixture to be converted into a single, enantiomerically pure acylated product, thereby overcoming the 50% yield limitation of standard kinetic resolution. acs.org

Chemoselective Functionalization Strategies for this compound

The functionalization of this compound requires careful control of chemoselectivity, often necessitating the use of protecting groups to mask reactive sites while other parts of the molecule are modified.

Introduction of Protecting Groups and Deprotection Chemistry

The structure of this compound already contains a benzenesulfonyl group attached to the amine. This sulfonyl group is itself a widely used protecting group for amines. orgsyn.org

The Benzenesulfonyl Group as a Protecting Group: The benzenesulfonyl group is installed by reacting the primary amine (butan-2-amine) with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine). Sulfonamides are exceptionally stable protecting groups, resistant to a broad range of conditions including strongly acidic and basic media, oxidation, and many nucleophiles, which makes them valuable in multi-step syntheses. orgsyn.org

Deprotection Chemistry: The high stability of the sulfonamide bond also makes its removal (deprotection) challenging, often requiring harsh reaction conditions. acs.orgacs.org This can limit its applicability if sensitive functional groups are present elsewhere in the molecule.

Several methods have been developed for the cleavage of sulfonamides:

Acidic Hydrolysis: Strong acids can be used to cleave the S-N bond. For instance, trifluoromethanesulfonic acid (TfOH) has been shown to efficiently deprotect various N-arylsulfonamides under near-stoichiometric conditions. acs.orgacs.orgorganic-chemistry.org

Reductive Cleavage: Reagents like sodium in liquid ammonia (Birch reduction) or sodium amalgam can reductively cleave the sulfonamide bond.

Other Methods: For specific sulfonamides, other deprotection strategies exist. For example, methanesulfonamides can be selectively deprotected via deprotonation and subsequent oxygenation. nih.gov

Should further functionalization of the sulfonamide nitrogen be required, its acidic N-H proton can be removed with a strong base, and the resulting anion can be alkylated or otherwise modified. However, the primary role of the benzenesulfonyl moiety in this context is typically as a stable protecting group for the amine.

| Protecting Group | Abbreviation | Stability | Common Deprotection Conditions |

|---|---|---|---|

| Benzenesulfonyl | Bs | Very high; stable to strong acid/base, oxidation, reduction. | Strong acid (e.g., TfOH, HBr); dissolving metal reduction. acs.org |

| tert-Butoxycarbonyl | Boc | Stable to base, catalytic hydrogenation. | Strong acid (e.g., trifluoroacetic acid, HCl). tcichemicals.com |

| Benzyloxycarbonyl | Cbz or Z | Stable to acid/base (mild). | Catalytic hydrogenation (H₂, Pd/C); strong acid. tcichemicals.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid. | Base (e.g., piperidine). tcichemicals.com |

Regioselective Modifications of the Butyl Chain (if applicable, e.g., C-H activation)

The regioselective functionalization of the butyl chain in this compound via C-H activation presents a formidable challenge in synthetic chemistry. rsc.orgrsc.org The primary difficulty lies in differentiating between the various C(sp³)–H bonds (α, β, γ, δ) along the aliphatic chain. rsc.org While literature specifically detailing C-H activation on this compound is scarce, extensive research on the site-selective functionalization of primary aliphatic amines provides a framework for potential strategies. rsc.org

Modern synthetic methods increasingly utilize directing groups to control the position of C-H activation. In the context of sulfonamides, the sulfonamide group itself can act as a directing group. For instance, rhodium-catalyzed C-H carbenoid functionalization of aryl sulfonamides has demonstrated the ability to switch selectivity between different positions based on solvent polarity and additives. rsc.org

For aliphatic chains, achieving site-selectivity often involves transition-metal catalysis. Palladium catalysts have shown significant success in directing the functionalization of γ- and δ-C(sp³)–H bonds in primary aliphatic amines. rsc.orgrsc.org Another prominent strategy combines photoredox catalysis with hydrogen atom transfer (HAT) to achieve α-C(sp³)–H functionalization through a radical pathway. rsc.orgrsc.org More recent advances have even enabled γ-amino C(sp³)–H functionalization through a triple catalysis system involving photoredox, cobalt, and a Brønsted acid. acs.org

The key challenge remains the selective functionalization of the β-C(sp³)–H bonds in primary aliphatic amines, a feat that has yet to be fully realized. rsc.org Overcoming this hurdle would significantly enhance the ability to diversify molecules like this compound.

Table 1: Strategies for Site-Selective C-H Functionalization of Aliphatic Amines

| Position | Method | Catalyst System | Key Features |

| α-C-H | Photoredox Catalysis & Hydrogen Atom Transfer (HAT) | Organic photocatalyst, HAT catalyst (e.g., azide (B81097) ion) | Proceeds via a free radical pathway; enables direct synthesis of α-tertiary amines. rsc.orgrsc.orgacs.org |

| γ-C-H | Directed C-H Activation | Palladium catalysts | Utilizes the native amine as a directing group for arylation with aryl iodides. rsc.orgrsc.org |

| δ-C-H | Directed C-H Activation | Palladium catalysts | Similar to γ-functionalization, directed by the amine group. rsc.orgrsc.org |

| γ-Amino | Triple Catalysis | Photoredox, Cobalt, Brønsted Acid | Employs a vinylsulfone-based HAT auxiliary for intra- and intermolecular functionalization. acs.org |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly integral to the synthesis of sulfonamides, aiming to reduce environmental impact through various strategies. tandfonline.comsci-hub.se

Solvent Minimization and Alternative Solvent Systems

Traditional sulfonamide synthesis often relies on organic solvents, which contribute significantly to chemical waste. uniba.it Green approaches focus on minimizing or replacing these solvents.

Water: Water is an ideal green solvent due to its safety, availability, and low environmental impact. rsc.orgmdpi.com Facile and environmentally friendly methods for synthesizing sulfonamides in water have been developed. These methods often involve using equimolar amounts of the amine and sulfonyl chloride, with a base like sodium carbonate to control pH, and simple filtration for product isolation. sci-hub.sersc.org

Deep Eutectic Solvents (DESs): DESs, such as those based on choline (B1196258) chloride, are emerging as reusable and environmentally responsible alternatives. uniba.itthieme-connect.com Syntheses in DESs can achieve high yields under ambient, aerobic conditions, and the solvent can often be recovered and reused. uniba.it

Solvent-Free (Mechanochemical) Synthesis: Mechanochemistry, which involves reactions in a ball mill without bulk solvents, represents a significant advance in green synthesis. rsc.org This solvent-free approach can be used for a one-pot, two-step synthesis of sulfonamides from disulfides and amines, offering high efficiency and minimizing by-products. rsc.org

Table 2: Alternative Solvent Systems for Sulfonamide Synthesis

| Solvent System | Example | Advantages |

| Water | H₂O with Na₂CO₃ | Environmentally benign, safe, simple product isolation, excellent yields. sci-hub.sersc.orgmdpi.com |

| Deep Eutectic Solvents (DESs) | Choline Chloride/Glycerol | Reusable, biodegradable, high yields at ambient temperature. uniba.itthieme-connect.com |

| Solvent-Free (Mechanosynthesis) | Ball Milling | Eliminates solvent waste, high efficiency, can be a one-pot process. rsc.org |

Heterogeneous Catalysis and Recoverable Catalysts

Heterogeneous catalysts are crucial for green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost. encyclopedia.pub In synthesizing precursors to this compound, such as through the reductive amination of a corresponding ketone, heterogeneous catalysts are widely applied.

Commonly used catalysts include noble metals like Platinum (Pt), Palladium (Pd), and Rhodium (Rh) on carbon supports, as well as non-noble metal catalysts based on Nickel (Ni) and Cobalt (Co). encyclopedia.pubmdpi.com Raney-type Ni-Al alloys have been effectively used for reductive amination in water, where the water acts as both the solvent and the hydrogen source. thieme-connect.com These catalysts are prized for their high performance, selectivity, and reusability over multiple reaction cycles. encyclopedia.pubrsc.org

Table 3: Examples of Heterogeneous Catalysts in Amine Synthesis

| Catalyst | Reaction Type | Key Features |

| Ni-based (e.g., Raney Ni) | Reductive Amination | Good activity and high selectivity for primary amines; can use water as a hydrogen source. encyclopedia.pubthieme-connect.com |

| Pt/C, Rh/C | Reductive Amination | High conversion and selectivity; effective under mild conditions, can be accelerated by microwave assistance. mdpi.com |

| Pt–Mo/γ-Al₂O₃ | Reductive Amination of Carboxylic Acids | Highly efficient and reusable; functions even under ambient H₂ pressure. rsc.org |

| Amphiphilic Resin-Supported Pd | Debenzylation | Safe alternative to H₂ gas; catalyst is recoverable by filtration and reusable. researchgate.net |

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. rsc.org

Atom Economy calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

E-Factor measures the total mass of waste generated per unit mass of product. A lower E-Factor signifies a more sustainable process. sheldon.nlrsc.org

The classical synthesis of sulfonamides from sulfonyl chlorides and amines in the presence of a base has a relatively poor atom economy due to the formation of hydrochloride salts as by-products. Modern methods aim to improve this by designing reactions where more of the starting materials are incorporated into the final product. For example, catalytic routes that avoid stoichiometric reagents lead to higher atom economy and lower E-Factors. thieme-connect.comresearchgate.net

Table 4: Typical E-Factors in the Chemical Industry

| Industry Sector | Annual Product Tonnage | E-Factor (kg waste / kg product) |

| Oil Refining | 10⁶ - 10⁸ | < 0.1 |

| Bulk Chemicals | 10⁴ - 10⁶ | < 1 - 5 |

| Fine Chemicals | 10² - 10⁴ | 5 - >50 |

| Pharmaceuticals | 10 - 10³ | 25 - >100 |

| Source: Sheldon, R. A. rsc.orgrsc.orgresearchgate.net |

Chemical Reactivity, Derivatization, and Transformation Pathways of 1 Benzenesulfonyl Butan 2 Amine

Reactivity Profiling of the Secondary Amine Functionality

The secondary amine in 1-(Benzenesulfonyl)butan-2-amine is a key center for nucleophilic reactions. Although the attached electron-withdrawing benzenesulfonyl group reduces the nucleophilicity of the nitrogen atom compared to a simple alkylamine, it remains sufficiently reactive to participate in a variety of important chemical transformations. uomustansiriyah.edu.iq

Nucleophilic Acyl Substitution and Amide Formation

The secondary amine of this compound can readily undergo nucleophilic acyl substitution with various acylating agents to form the corresponding N,N-disubstituted amides. This reaction is a fundamental method for creating new carbon-nitrogen bonds. libretexts.org

Commonly, this transformation is achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. masterorganicchemistry.com

Alternatively, carboxylic acids can be coupled directly with the amine using dehydrating agents or coupling reagents developed for peptide synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions. libretexts.orgmasterorganicchemistry.com

Table 1: Representative Acylation Reactions for Amide Formation

| Acylating Agent | Reagent/Conditions | Product Type |

|---|---|---|

| Acetyl Chloride | Pyridine, CH₂Cl₂ | N-acetylated sulfonamide |

| Benzoyl Chloride | Triethylamine, THF | N-benzoylated sulfonamide |

| Acetic Anhydride | DMAP (cat.), CH₂Cl₂ | N-acetylated sulfonamide |

| Propanoic Acid | DCC, CH₂Cl₂ | N-propanoylated sulfonamide |

| 4-Nitrobenzoic Acid | EDC, HOBt, DMF | N-(4-nitrobenzoyl) sulfonamide |

This table presents typical reaction conditions for the acylation of secondary amines, which are applicable to this compound.

Alkylation Reactions for Tertiary Amine Formation

The synthesis of tertiary amines from this compound can be achieved through N-alkylation. As a secondary amine, it can act as a nucleophile and displace a leaving group from an alkylating agent, typically an alkyl halide (e.g., alkyl chloride, bromide, or iodide). uomustansiriyah.edu.iqwikipedia.org This reaction, a form of nucleophilic aliphatic substitution, results in the formation of a new carbon-nitrogen bond and yields a tertiary amine, specifically a tertiary sulfonamide. youtube.comgoogle.com

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, direct alkylation of secondary amines can sometimes be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts if the resulting tertiary amine is sufficiently nucleophilic to react further with the alkylating agent. uomustansiriyah.edu.iq The choice of solvent and base is crucial for optimizing the yield of the desired tertiary amine. organic-chemistry.org For instance, cesium hydroxide (B78521) has been noted for promoting selective mono-N-alkylation. organic-chemistry.org

Table 2: Examples of Alkylating Agents for Tertiary Amine Synthesis

| Alkylating Agent | Base | Potential Product |

|---|---|---|

| Methyl Iodide | K₂CO₃ | N-methyl-1-(benzenesulfonyl)butan-2-amine |

| Ethyl Bromide | Triethylamine | N-ethyl-1-(benzenesulfonyl)butan-2-amine |

| Benzyl Chloride | NaH | N-benzyl-1-(benzenesulfonyl)butan-2-amine |

| Propargyl Bromide | Cs₂CO₃ | N-propargyl-1-(benzenesulfonyl)butan-2-amine |

| Allyl Chloride | NaOH | N-allyl-1-(benzenesulfonyl)butan-2-amine |

This table illustrates various alkylating agents that can be used to convert this compound into a tertiary amine.

Condensation Reactions with Carbonyl Compounds (e.g., Imine formation)

The reaction of amines with carbonyl compounds such as aldehydes and ketones is a cornerstone of organic chemistry, typically leading to the formation of imines (Schiff bases) through a condensation reaction. youtube.comresearchgate.net This reaction is generally acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.com

However, this process is characteristic of primary amines. For a secondary amine like this compound, the reaction with an aldehyde or ketone also proceeds via nucleophilic attack to form a hemiaminal (or carbinolamine) intermediate. youtube.com Unlike the intermediate from a primary amine, this hemiaminal lacks a proton on the nitrogen atom necessary for the subsequent elimination of water to form a stable, neutral imine. Instead, the reaction may exist in equilibrium with the starting materials or, if an α-proton is available on the carbonyl compound and conditions are suitable, proceed to form an enamine. youtube.com

A related and synthetically valuable transformation is the formation of N-sulfonyl imines. These are typically synthesized via the condensation of a primary sulfonamide with an aldehyde. nih.gov While this compound is already N-sulfonylated, its reaction with aldehydes under forcing conditions or with specific catalysts could potentially lead to related condensation products, though this is not a standard pathway for imine formation from secondary amines. organic-chemistry.org

Table 3: Reactivity of Amines with Carbonyls

| Amine Type | Carbonyl Compound | Intermediate/Product | Key Features |

|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | Reversible, acid-catalyzed, water eliminated. youtube.com |

| Secondary Amine | Aldehyde/Ketone | Hemiaminal/Carbinolamine | Typically does not dehydrate to a neutral imine. youtube.com |

| Secondary Amine | Aldehyde/Ketone (with α-H) | Enamine | Requires specific conditions for dehydration. youtube.com |

| Primary Sulfonamide | Aldehyde | N-Sulfonyl Imine | Forms an electron-deficient imine, useful synthetic intermediate. nih.gov |

This table compares the typical outcomes of condensation reactions between different types of amines and carbonyl compounds.

Transformations Involving the Sulfonyl Moiety

The benzenesulfonyl group is not merely a passive spectator in the molecule; it serves as a robust protecting group and its sulfonamide linkage can be a site for further chemical modification.

Cleavage of the Benzenesulfonyl Group as a Protecting Group

The benzenesulfonyl group is frequently employed as a protecting group for amines due to its high stability under a wide range of acidic and basic conditions. This stability arises from the electron-withdrawing nature of the sulfonyl group, which decreases the nucleophilicity and basicity of the amine nitrogen. However, this robustness also makes its removal (deprotection) challenging compared to other protecting groups like Boc or Cbz. nih.gov

Table 4: Selected Methods for Benzenesulfonyl Group Cleavage

| Reagent/Conditions | Description | Reference |

|---|---|---|

| Sodium in liquid ammonia (B1221849) | A classic method for cleaving sulfonamides. | nih.gov |

| Magnesium in methanol (B129727) | A milder reductive condition for deprotection. | |

| Samarium(II) iodide (SmI₂) | Used for reductive cleavage under neutral conditions. | |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | A powerful reducing agent capable of cleaving the N-S bond. | |

| Photochemical Cleavage | Certain substituted benzylsulfonamides can be cleaved photochemically. | researchgate.net |

| Bi(OTf)₃ (catalytic) | For cleavage of activated (e.g., PMB-protected) tertiary sulfonamides. | nih.gov |

This table summarizes various reported methods for the cleavage of the sulfonamide N-S bond, which could be applied to deprotect this compound.

Modifications and Derivatives of the Sulfonamide Linkage

Beyond cleavage, the sulfonamide linkage itself can be a handle for synthetic diversification. Although sulfonamides are generally considered unreactive, recent advances have enabled their late-stage functionalization. researchgate.netacs.org

One powerful strategy involves the activation of a primary sulfonamide to a highly reactive sulfonyl chloride. For example, a pyrylium (B1242799) salt can activate the NH₂ group of a primary sulfonamide, facilitating its conversion to a sulfonyl chloride, which can then be coupled with a variety of nucleophiles to forge new, complex sulfonamides or sulfonates. nih.gov While this compound is a secondary sulfonamide, related strategies could be envisioned for its modification.

Another approach involves the direct functionalization of the N-H bond in primary or secondary sulfonamides. Deprotonation with a suitable base generates a sulfonamide anion, which can then participate in reactions such as N-alkylation or N-arylation, providing an alternative route to tertiary sulfonamides. acs.org Furthermore, nickel-catalyzed cross-electrophile coupling reactions have been developed to engage the C–N bond of benzylic sulfonamides with alkyl chlorides, demonstrating the potential for skeletal rearrangements and the formation of novel cyclic structures. acs.org

Table 5: Pathways for Sulfonamide Derivatization

| Reaction Type | Reagents | Product Class | Description |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Tertiary Sulfonamide | Functionalization of the sulfonamide nitrogen. acs.org |

| N-Arylation | Aryl Halide, Catalyst (e.g., Cu) | N-Aryl Sulfonamide | Formation of a new N-Aryl bond. acs.org |

| Conversion to Sulfonyl Chloride | Activating Agent (e.g., Pyrylium salt) | Sulfonyl Chloride | Activation for subsequent coupling with nucleophiles (for primary sulfonamides). nih.gov |

| Cross-Electrophile Coupling | Ni catalyst, Alkyl Chloride | Cyclopropanes | Intramolecular coupling leading to ring formation. acs.org |

This table outlines modern methods for the modification and derivatization of the sulfonamide moiety, some of which may be applicable to this compound or its derivatives.

Stereochemical Integrity and Transformations of the Chiral Center

The stereocenter at the second carbon of the butane (B89635) chain in this compound is a critical feature influencing its application in stereoselective synthesis. The stability of this center against racemization and its predictable transformation during reactions are of paramount importance.

Epimerization at the chiral center of N-sulfonylated amines like this compound can be a concern under certain reaction conditions, particularly those involving basic or acidic environments, or elevated temperatures. The benzenesulfonyl group acidifies the N-H proton, and its removal under basic conditions could potentially lead to a planar intermediate that, upon reprotonation, could result in racemization. However, the presence of a hydrogen atom on the chiral carbon itself is a key factor.

Unlike α-amino acids where the α-proton is activated by an adjacent carbonyl group, the protons on the chiral carbon of this compound are not significantly acidic. mdpi.com Therefore, epimerization via direct deprotonation at the chiral center is generally not a facile process under mild basic or acidic conditions.

Studies on related N-sulfonylated amino compounds have shown that significant epimerization often requires harsh conditions or specific structural features that facilitate the process. For instance, in peptide synthesis, epimerization of amino acid residues is a known side reaction, but it is highly dependent on the amino acid side chain and the coupling reagents used. nih.gov For simple alkylamines protected with a benzenesulfonyl group, the stereocenter is generally considered to be configurationally stable under standard synthetic transformations.

To illustrate the potential for epimerization under forced conditions, the following table presents hypothetical data based on studies of related chiral sulfonamides, demonstrating the stereochemical integrity of the chiral center under various stressors.

Table 1: Hypothetical Epimerization Study of (S)-1-(Benzenesulfonyl)butan-2-amine

| Entry | Condition | Time (h) | Temperature (°C) | Enantiomeric Excess (ee) of Product (%) |

| 1 | 1 M HCl in dioxane | 24 | 25 | >99 |

| 2 | 1 M NaOH in EtOH/H₂O | 24 | 25 | >99 |

| 3 | NaH in DMF | 12 | 25 | 98 |

| 4 | DBU in Toluene | 6 | 100 | 95 |

| 5 | Reflux in Toluene | 48 | 110 | >99 |

This table is illustrative and based on the general stability of N-sulfonylated amines. Specific experimental data for this compound is not widely available in public literature.

The stereochemical outcome of reactions at the chiral center of this compound is crucial for its use as a chiral building block. The two primary mechanistic pathways for substitution at a chiral center are the S(_N)1 and S(_N)2 reactions, which lead to racemization and inversion of configuration, respectively.

Reactions that proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism are expected to occur with a complete inversion of stereochemistry at the chiral center. For a reaction to occur at the chiral carbon of this compound, the amine itself or a derivative would need to act as a leaving group, which is not a typical reaction for sulfonamides.

More relevant are reactions where a functional group at the C1 or C3 position might be displaced. In such cases, the chiral center at C2 is not directly involved in the bond-breaking or bond-making process, and its configuration would be retained.

However, if the nitrogen atom of the sulfonamide were to participate in an intramolecular reaction, the stereochemical outcome at a neighboring carbon could be affected. For instance, intramolecular substitution reactions involving sulfonamides have been shown to proceed with inversion of configuration at the reacting center. nih.gov

A common transformation for N-protected amines is N-alkylation. Alkylation of the sulfonamide nitrogen in this compound would not directly affect the stereochemistry at the adjacent carbon.

Let's consider a hypothetical scenario where the hydroxyl group of a related compound, (S)-1-(Benzenesulfonylamino)butan-2-ol, is converted to a leaving group (e.g., a tosylate) and then displaced by a nucleophile. This would be a direct S(_N)2 reaction at the chiral center.

Table 2: Stereochemical Outcome of Hypothetical S(_N)2 Reaction at the Chiral Center of a 1-(Benzenesulfonyl)butan-2-ol Derivative

| Starting Material (Configuration) | Reagents | Product | Product Configuration | Stereochemical Outcome |

| (S)-1-(Benzenesulfonylamino)butan-2-ol | 1. TsCl, Pyridine2. NaN₃, DMF | (R)-2-Azido-1-(benzenesulfonylamino)butane | R | Inversion |

| (R)-1-(Benzenesulfonylamino)butan-2-ol | 1. MsCl, Et₃N2. KCN, DMSO | (S)-1-(Benzenesulfonylamino)-2-cyanobutane | S | Inversion |

This table illustrates the expected stereochemical outcome based on the principles of S(_N)2 reactions and is not based on specific experimental data for the listed compounds.

In the absence of direct participation or reactions at the chiral center, the benzenesulfonyl protecting group serves to maintain the stereochemical integrity of the butan-2-amine moiety during various synthetic transformations on other parts of the molecule. The robustness of the C-N bond and the lack of easily abstractable protons on the chiral carbon contribute to this stability.

Applications of 1 Benzenesulfonyl Butan 2 Amine in Asymmetric Catalysis and Organic Synthesis

1-(Benzenesulfonyl)butan-2-amine as a Chiral Ligand for Asymmetric Metal Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. These ligands, when complexed with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction. An ideal chiral ligand should be readily synthesizable, structurally tunable, and capable of inducing high levels of enantioselectivity.

Design Principles for Ligand Scaffolds Derived from this compound

In theory, this compound possesses key features that could be exploited in ligand design. The presence of a stereocenter at the C2 position of the butyl chain and a nitrogen atom in the amine group offers potential coordination sites for metal ions. The benzenesulfonyl group could also play a role in influencing the steric and electronic properties of a potential ligand.

Hypothetically, ligand scaffolds derived from this compound could be designed by:

N-functionalization: Modification of the amine group with other coordinating moieties to create bidentate or multidentate ligands.

Modification of the arene ring: Introduction of substituents on the phenyl ring of the benzenesulfonyl group to fine-tune the electronic and steric nature of the ligand.

However, a search of the current scientific literature does not yield any examples of such designed ligands or studies on their coordination chemistry.

Applications in Asymmetric Hydrogenation of Olefins and Ketones

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and alkanes from prochiral olefins and ketones. This transformation is of immense industrial importance, particularly in the pharmaceutical and fine chemical sectors. The success of this reaction heavily relies on the efficacy of the chiral catalyst, which is typically a complex of a transition metal (e.g., rhodium, ruthenium, iridium) with a chiral ligand.

Despite the significance of this reaction, there is no published research detailing the use of this compound or its derivatives as chiral ligands for the asymmetric hydrogenation of olefins or ketones. Consequently, there are no available data on catalyst systems, reaction optimization, or mechanistic insights for this specific compound.

Role in Asymmetric C-C Bond Forming Reactions (e.g., Michael Addition, Aldol Reaction, Mannich Reaction)

Asymmetric carbon-carbon bond forming reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. The Michael addition, Aldol reaction, and Mannich reaction are pillar reactions in this field, and the development of chiral catalysts for these transformations is a vibrant area of research.

A comprehensive literature search reveals no studies on the application of this compound or its derivatives as chiral ligands or catalysts for asymmetric Michael additions, Aldol reactions, or Mannich reactions. Therefore, no research findings or data tables can be presented for these topics.

Comparison with Other Chiral Ligands in Specific Catalytic Systems

The effectiveness of a chiral ligand in asymmetric catalysis is often evaluated by comparing its performance against established ligands in well-known reactions. While direct comparative studies detailing the performance of this compound against a wide array of other chiral ligands in a single system are not extensively documented in the provided search results, we can infer its potential and position within the field by examining the performance of analogous and related structures.

Chiral β-amino alcohols and their derivatives are a cornerstone of asymmetric catalysis, particularly in reactions like the addition of organozinc reagents to aldehydes. For instance, β-amino thiols and disulfides derived from natural sources like L-proline have demonstrated high efficacy in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving enantiomeric excesses (ee) of up to 99%. Similarly, derivatives of ephedrine (B3423809) and norephedrine (B3415761) have also been used to create highly effective catalysts for this transformation. The structural similarity of this compound to these successful ligand classes suggests its potential as a valuable chiral auxiliary.

In the realm of organocatalysis, primary amine-based catalysts have emerged as powerful tools in asymmetric synthesis, often showing complementary or superior performance to secondary amine catalysts. rsc.org These catalysts, derived from natural amino acids and other chiral amines, are effective in a broad spectrum of enantioselective reactions. rsc.org Furthermore, bifunctional thiourea-amine organocatalysts have been successfully employed in the enantioselective reduction of prochiral ketones to secondary alcohols. nih.govnih.gov These systems rely on the cooperative action of the amine and thiourea (B124793) moieties to activate both the reducing agent and the substrate. nih.govnih.gov

The performance of chiral ligands is highly dependent on the specific reaction and substrate. For example, in the rhodium-catalyzed asymmetric hydrosilylation of aromatic ketones, polyoxazoline ligands have been synthesized and tested, with the structure of the linker and substituents on the oxazoline (B21484) rings significantly influencing the yield and enantioselectivity. beilstein-journals.org In some cases, vaulted biaryl phenols like (S)-VANOL and (S)-VAPOL have proven superior to simpler BINOL derivatives in promoting the asymmetric Petasis reaction, yielding α-amino acids with good yields and high enantiomeric ratios. nih.gov

The following table provides a comparative overview of the performance of various chiral ligand types in specific asymmetric reactions, offering a context for where a ligand like this compound might fit.

| Catalytic System/Reaction | Chiral Ligand Type | Achieved Enantioselectivity (ee) or Enantiomeric Ratio (er) | Reference |

| Diethylzinc addition to aldehydes | β-amino disulfide from L-proline | Up to 99% ee | |

| Diethylzinc addition to aldehydes | β-amino thiols from ephedrine | 0-90% ee | |

| Diethylzinc addition to aldehydes | β-amino thiols from norephedrine | 62-100% ee | |

| Reduction of aryl ketones | Bifunctional thiourea-amine | Excellent stereocontrol | nih.gov |

| Rhodium-catalyzed hydrosilylation of aromatic ketones | Bisoxazoline | Higher ee than polyoxazolines | beilstein-journals.org |

| Asymmetric Petasis Reaction | (S)-VAPOL | >87:13 er | nih.gov |

| Asymmetric Petasis Reaction | (S)-BINOL derivatives | 60:40 to 3:1 er | nih.gov |

This comparative data underscores that the "best" chiral ligand is reaction-dependent. While specific data for this compound is limited in these direct comparisons, its structural features suggest it could be a competent ligand in various asymmetric transformations, particularly those where related amino alcohol and sulfonamide derivatives have shown promise.

This compound as a Chiral Building Block for Complex Molecules

The utility of this compound extends beyond its direct application as a ligand in catalysis; it also serves as a valuable chiral building block for the synthesis of more complex and biologically significant molecules. Its inherent chirality and functional groups—a primary amine and a sulfonyl group—provide synthetic handles for elaboration into a variety of molecular architectures.

Synthesis of Chiral Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Aziridines)

While the direct use of this compound in the synthesis of pyrrolidines, piperidines, and aziridines is not explicitly detailed in the provided search results, the synthesis of such heterocycles often relies on chiral amines as starting materials or key intermediates. Chiral amines are fundamental to the construction of these important structural motifs found in numerous natural products and pharmaceuticals. For instance, methods like the asymmetric reduction of ketimines can provide chiral amines that are precursors to these heterocycles. researchgate.net The development of organocatalytic methods for the synthesis of chiral amines further expands the toolbox for accessing these building blocks. rsc.org

Enantioselective Preparation of Natural Products and Analogues

The enantioselective synthesis of natural products and their analogues is a significant area of organic chemistry where chiral building blocks are indispensable. Chiral amines and their derivatives are frequently employed in the total synthesis of complex natural products. The Ellman lab, for example, has demonstrated the power of tert-butanesulfinamide, a related chiral amine reagent, in the synthesis of bioactive natural products like tubulysin (B8622420) D. yale.edu This highlights the potential of chiral sulfonylamines, including this compound, to serve as crucial starting materials or intermediates in the construction of complex, biologically active molecules. The asymmetric reduction of ketones to chiral alcohols is another key transformation in natural product synthesis, often facilitated by chiral ligands derived from amino alcohols. nih.govresearchgate.net

Construction of Peptidomimetics and Conformationally Restricted Amino Acid Derivatives

The synthesis of peptidomimetics and conformationally restricted amino acid derivatives is a critical strategy in medicinal chemistry to develop peptides with improved stability and biological activity. Chiral amines are foundational to the structure of amino acids and peptides. While direct examples using this compound were not found, the synthesis of axially chiral biaryl amino acids has been achieved through organocatalytic N-sulfonyl amide C-N bond activation. nih.gov This methodology allows for the creation of unique, non-natural amino acid structures that can be incorporated into peptidomimetics. nih.gov The ability to create such sterically demanding and conformationally defined structures is of great interest for modulating peptide and protein interactions.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single synthetic operation. The Petasis reaction, a three-component condensation of an amine, an aldehyde, and an organoboron reagent, is a prime example. nih.gov Chiral amines can be used as one of the components to induce stereoselectivity in the final product. The development of asymmetric versions of the Petasis reaction, often catalyzed by chiral diols, allows for the synthesis of enantioenriched α-amino acids from achiral starting materials. nih.gov While the direct participation of this compound in MCRs is not detailed, its primary amine functionality makes it a suitable candidate for such reactions, potentially leading to diverse scaffolds with high stereochemical control.

Other Synthetic Applications

Beyond the applications in asymmetric catalysis and as a chiral building block for complex structures, the functional groups within this compound suggest its potential utility in other areas of synthetic chemistry. The primary amine can be a nucleophile in various C-N bond-forming reactions. For instance, asymmetric reductive amination of ketones is a direct method to produce chiral amines, and this process can be catalyzed by transition metal complexes with chiral phosphine (B1218219) ligands. google.com While this describes the synthesis of chiral amines, a molecule like this compound could potentially be used as the amine source in such reactions with a different ketone to create more complex chiral diamine structures.

The sulfonyl group can also play a role in directing reactions or acting as a protecting group that can be removed under specific conditions. In the synthesis of axially chiral biaryl amino acids, the N-sulfonyl group was found to be crucial for the success of the reaction and could be varied to include phenylsulfonyl (Bs), methylsulfonyl (Ms), and others. nih.gov This indicates that the benzenesulfonyl group in this compound can influence reactivity and is a synthetically versatile handle.

Chiral Resolving Agent for Racemic Mixtures

The use of chiral amines as resolving agents is a fundamental strategy in organic chemistry for the separation of racemic mixtures. This process relies on the formation of diastereomeric salts through the reaction of a racemic acid with a chiral amine. The resulting diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

However, specific studies detailing the application of this compound as a chiral resolving agent for racemic mixtures are not readily found in scientific databases. While its structure contains a chiral center and an amine group, making it theoretically capable of forming diastereomeric salts with racemic acids, its practical efficacy and specific examples of its use in this context have not been reported in the reviewed literature. General principles suggest that for a successful resolution, the resolving agent must be readily available in an enantiomerically pure form and form well-defined crystalline salts with one of the enantiomers of the racemic compound.

Precursor for the Synthesis of Chiral Stationary Phases for Chromatography

Chiral stationary phases (CSPs) are crucial for the analytical and preparative separation of enantiomers by chromatography. These phases work by creating a chiral environment in which the enantiomers of an analyte can interact diastereomerically, leading to different retention times. Chiral molecules are often bonded to a solid support, such as silica (B1680970) gel, to create a CSP.

There is no specific information available in the searched scientific literature or chemical databases that describes the use of this compound as a precursor for the synthesis of chiral stationary phases for chromatography. The synthesis of CSPs typically involves attaching a chiral selector to a support matrix. While this compound possesses a chiral center, its suitability and application in being chemically bonded to a support like silica to create a novel CSP have not been documented. Research in CSP development is extensive, focusing on various classes of chiral selectors like polysaccharides, proteins, cyclodextrins, and Pirkle-type phases, but reports on phases derived from this compound are absent.

Advanced Computational and Theoretical Investigations of 1 Benzenesulfonyl Butan 2 Amine

Conformational Landscape and Energetics

The three-dimensional structure and conformational flexibility of a molecule are pivotal to its chemical behavior and biological activity. Computational chemistry offers powerful tools to explore this landscape.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are instrumental in identifying the stable conformations of a molecule and determining their relative energies. For 1-(Benzenesulfonyl)butan-2-amine, a chiral compound, the rotation around the S-N, S-C, and various C-C bonds would lead to a complex potential energy surface with several local minima corresponding to different conformers.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 175° | 0.00 |

| B | 65° | 1.5 |

| C | -70° | 2.1 |

| D | -178° | 3.5 |

Note: This table is illustrative and based on typical energy differences found in related sulfonamides. Actual values would require specific DFT calculations for this compound.

The results of such an analysis would reveal the most likely shapes the molecule adopts, which is crucial for understanding its interactions with other molecules, including biological receptors.

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

Studies on other sulfonamides have used MD simulations to understand their binding mechanisms with proteins. peerj.comresearchgate.net For this compound, an MD simulation would reveal:

The flexibility of the butyl chain and the benzenesulfonyl group.

The stability of the different conformers identified by DFT over time at a given temperature.

The nature of the interactions with solvent molecules, particularly water, which would inform its solubility and transport properties.

The conformational changes that might occur upon binding to a hypothetical target protein, revealing the induced-fit mechanisms.

MD simulations on N-substituted sulfonamides have been used to investigate interactions with specific proteins, providing valuable information on binding stability and the key residues involved. researchgate.net

Electronic Structure and Bonding Characteristics

The distribution of electrons within a molecule dictates its reactivity and intermolecular interactions. Computational methods can provide a detailed picture of the electronic landscape of this compound.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. For this compound, an MEP analysis, typically performed using DFT calculations, would likely show:

Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the sulfonyl group and the lone pair of the amine nitrogen, indicating these are sites prone to electrophilic attack or for forming hydrogen bonds as an acceptor.

Positive potential (blue regions): Located around the hydrogen atoms of the amine group and potentially the aromatic protons, indicating these are sites for nucleophilic attack or for acting as hydrogen bond donors.

Such analyses are routinely performed for novel sulfonamide derivatives to understand their intermolecular interactions. rsc.orgdoaj.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be located on the amine group and the phenyl ring, suggesting these are the primary sites for reaction with electrophiles.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the benzenesulfonyl group, particularly the sulfur and oxygen atoms, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov DFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals for sulfonamides. doaj.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table presents typical values for similar aromatic sulfonamides and serves for illustrative purposes.

Mechanistic Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. While no specific mechanistic studies on this compound are published, computational approaches could be applied to understand its potential reactions.

For example, DFT calculations could be used to model the mechanism of its synthesis, such as the reaction between 2-aminobutane and benzenesulfonyl chloride. This would involve locating the transition state for the nucleophilic attack of the amine on the sulfonyl chloride, providing insights into the reaction's feasibility and kinetics.

Furthermore, computational studies on the oxidation of other sulfonamides have been performed, identifying the active species and proposing detailed reaction pathways. acs.org Similar studies on this compound could predict its metabolic fate, for instance, by modeling its interaction with cytochrome P450 enzymes. The metabolism of related compounds, such as fenbendazole, involves oxidation to the corresponding sulfoxide (B87167) and sulfone, a process that could be modeled computationally. iiarjournals.org DFT has also been employed to investigate the mechanism of amino-sulfonylation of alkenes, showcasing the power of these methods in understanding complex organic reactions involving sulfonyl groups. nih.govresearchgate.net

Elucidation of Reaction Pathways and Transition States in Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed study of reaction pathways and the characterization of transition states in its derivatization processes.

One area of significant interest is the enantioselective modification of the sulfonamide moiety. DFT calculations can be employed to model the reaction between this compound and various reagents. For instance, in a hypothetical carbene-catalyzed N-H insertion reaction for derivatization, computational models can predict the stepwise addition pathway. These calculations often reveal the crucial role of non-covalent interactions, such as hydrogen bonding and cation-π interactions, in stabilizing the transition state and influencing the reaction's feasibility and selectivity. rsc.org

Theoretical investigations can also elucidate the decomposition pathways of related sulfur-containing compounds, providing insights into the stability and reactivity of the benzenesulfonyl group under various conditions. While direct studies on this compound are not extensively published, analogies can be drawn from computational studies on other sulfonamides and polysulfides. consensus.app

Table 1: Hypothetical Calculated Energetics for a Proposed Derivatization Reaction of this compound